molecular formula C20H17Cl2N3O3S2 B2772520 N-(4-(2,4-dichlorophenyl)thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide CAS No. 477568-68-6

N-(4-(2,4-dichlorophenyl)thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

Cat. No. B2772520
CAS RN: 477568-68-6
M. Wt: 482.39
InChI Key: HVLCDWQYRNKTSY-UHFFFAOYSA-N
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Description

N-(4-(2,4-dichlorophenyl)thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide, commonly known as DTTB, is a small molecule inhibitor that has gained significant attention in the field of cancer research. It is a potent inhibitor of the protein kinase CK2, which plays a critical role in regulating various cellular processes such as cell proliferation, differentiation, and apoptosis.

Scientific Research Applications

Molecular Interaction Studies

One study focuses on the molecular interaction of a structurally similar compound, acting as a potent and selective antagonist for the CB1 cannabinoid receptor. This research, conducted by Shim et al. (2002), used the AM1 molecular orbital method for conformational analysis, revealing insights into the steric binding interaction with the receptor, which could be analogous to the interactions of N-(4-(2,4-dichlorophenyl)thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide with its potential targets. Such studies are crucial for understanding the pharmacodynamics of new therapeutic agents and could be applied to the design of novel drugs with improved efficacy and selectivity (Shim et al., 2002).

Synthesis and Microbial Studies

Another aspect of scientific research involving these compounds is their synthesis and evaluation for biological activities. Patel and Agravat (2007) conducted a study on the synthesis and microbial studies of new pyridine derivatives, which could be relevant to the synthesis approaches and antimicrobial potential of N-(4-(2,4-dichlorophenyl)thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide. Their work on 2-amino substituted benzothiazoles and subsequent reactions leading to compounds with potential antibacterial and antifungal activities showcases the broad applicability of such chemical frameworks in developing new antimicrobial agents (Patel & Agravat, 2007).

Anticancer Evaluation

Furthermore, Adhami et al. (2014) explored the synthesis, crystal structure, and cytotoxic activity of novel cyclic systems in thiadiazolo[2,3-a]pyridine benzamide derivatives and their copper(II) complexes. This research highlights the potential anticancer applications of benzamide derivatives, where the structural modification and complexation with metals like copper(II) could enhance the cytotoxic effects against various cancer cell lines. Such studies imply that N-(4-(2,4-dichlorophenyl)thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide and its derivatives could also be investigated for their anticancer properties, contributing to the development of new therapeutic options for cancer treatment (Adhami et al., 2014).

properties

IUPAC Name

N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17Cl2N3O3S2/c21-14-5-8-16(17(22)11-14)18-12-29-20(23-18)24-19(26)13-3-6-15(7-4-13)30(27,28)25-9-1-2-10-25/h3-8,11-12H,1-2,9-10H2,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVLCDWQYRNKTSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17Cl2N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(2,4-dichlorophenyl)thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

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